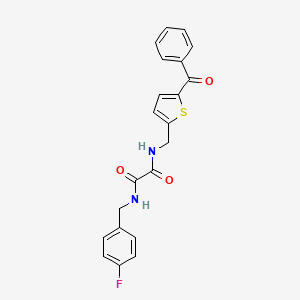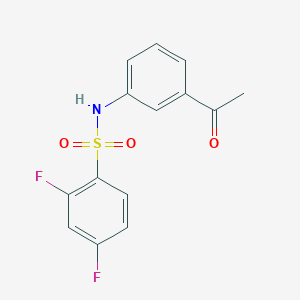
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic organic compound that features a thiophene ring substituted with a benzoyl group and an oxalamide moiety
準備方法
The synthesis of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoylthiophene Intermediate: The thiophene ring is benzoylated using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Oxalamide Moiety: The benzoylthiophene intermediate is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative.
Coupling with 4-Fluorobenzylamine: The oxalyl chloride derivative is finally reacted with 4-fluorobenzylamine under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better scalability.
化学反応の分析
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., m-CPBA), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions include sulfoxides, sulfones, benzyl derivatives, and substituted benzyl derivatives.
科学的研究の応用
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a precursor in the production of specialty chemicals.
作用機序
The mechanism of action of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets. The benzoylthiophene moiety can interact with enzyme active sites or receptor binding pockets, while the oxalamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide can be compared with other similar compounds such as:
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide: The presence of a methyl group can influence the compound’s lipophilicity and interaction with biological targets.
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-nitrobenzyl)oxalamide: The nitro group can introduce different electronic properties and reactivity compared to the fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.
特性
IUPAC Name |
N'-[(5-benzoylthiophen-2-yl)methyl]-N-[(4-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S/c22-16-8-6-14(7-9-16)12-23-20(26)21(27)24-13-17-10-11-18(28-17)19(25)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMZWQFVMNBIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid](/img/structure/B2444137.png)

![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B2444139.png)


![8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide 5,5-dioxide hydrochloride](/img/structure/B2444142.png)
![2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride](/img/structure/B2444143.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2444145.png)

![4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2444147.png)

![2-(4-Fluorophenyl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2444153.png)

